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Compound of Interest

Compound Name: WAY-299375

Cat. No.: B3070683

Introduction

WAY-299375 is a molecule identified as a potential area of interest in the research of amyloid
diseases and synucleinopathies. Its core structure is based on the 10,11-dihydro-5H-
dibenzo[b,flazepine scaffold, a privileged structure in medicinal chemistry known for its diverse
biological activities. This document provides a comprehensive technical guide summarizing the
currently available information on WAY-299375, intended for researchers, scientists, and
professionals in drug development.

Chemical Structure and Properties

The fundamental chemical identity of WAY-299375 is established through its molecular formula
and structure. While a definitive IUPAC name is not readily available in public databases, its

structure has been elucidated.

Table 1: Chemical and Physical Properties of WAY-299375
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Property Value Source
IUPAC Name Not Available

Molecular Formula C17H16N2 [1]
Molecular Weight 248.32 g/mol [1]

C1C=CC2C1C(NC3=CC=CC=
SMILES [1]
C23)C4=CN=CC=C4

CAS Number 1005086-69-0 [1]

Melting Point Not Available

Boiling Point Not Available

pKa Not Available

Solubility Soluble in DMSO [1]
Synthesis

A specific, detailed experimental protocol for the synthesis of WAY-299375 is not publicly
documented. However, the synthesis of its core scaffold, 10,11-dihydro-5H-
dibenzolb,flazepine, is well-described in the chemical literature. A generalized synthetic
workflow is depicted below.
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Starting Materials Intermediate 1 Intermediate 2 WAY-299375

Target Identification Assay
(e.g., Affinity Chromatography, Yeast Two-Hybrid)
Binding Validation
(e.g., SPR, ITC)

Pathway Analysis
(e.g., Western Blot, Reporter Assays)

'

Phenotypic Assay
(e.g., Cell Viability, Neurite Outgrowth)

[Synthesis & Purificatior)—b[S tructurg\liﬁgarag;anzanor}_»[m Vitro Biological Assayj—> Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [WAY-299375: A Technical Overview for Drug Discovery
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3070683#way-299375-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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